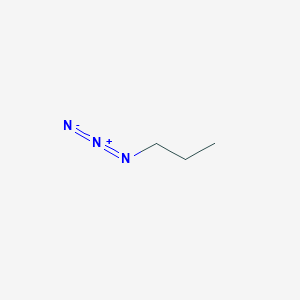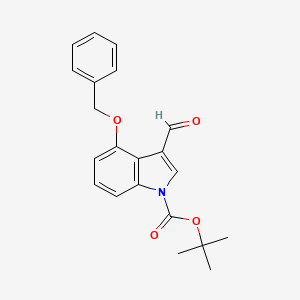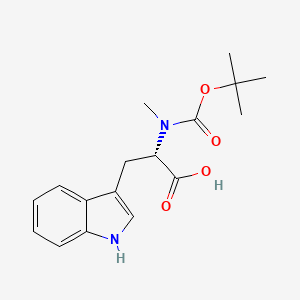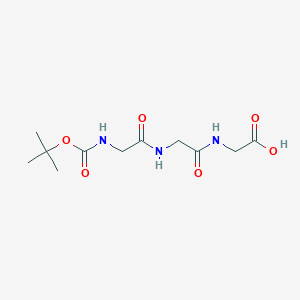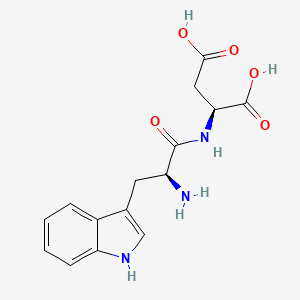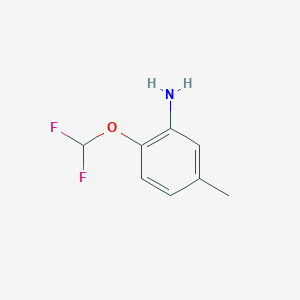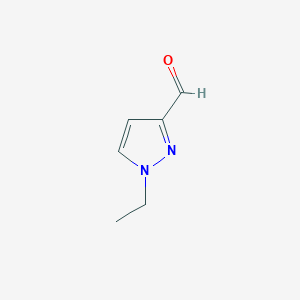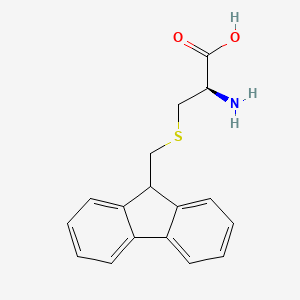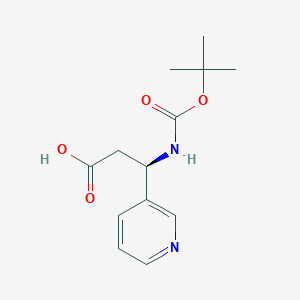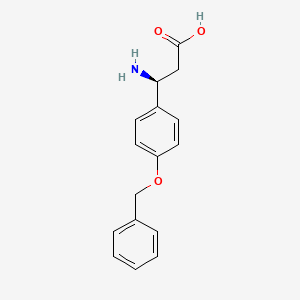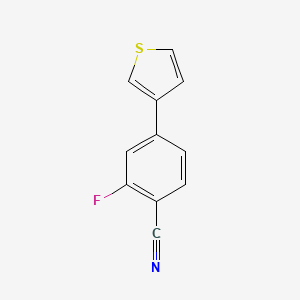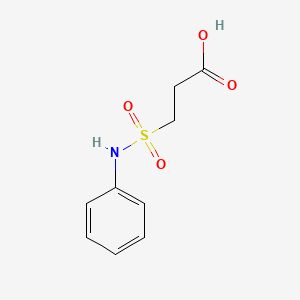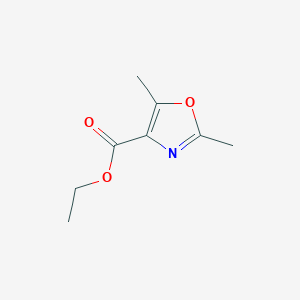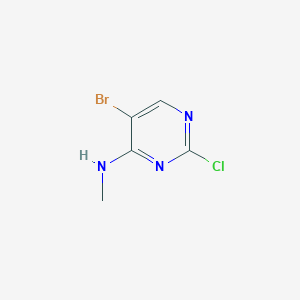
5-bromo-2-chloro-N-methylpyrimidin-4-amine
概要
説明
The compound of interest, 5-bromo-2-chloro-N-methylpyrimidin-4-amine, is a pyrimidine derivative that has been studied in various contexts due to its potential as an intermediate in chemical syntheses and its structural relevance to medicinal chemistry. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and is an important component of many pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of related pyrimidine compounds has been explored through the use of 5-bromo-2-iodopyrimidine as an intermediate in palladium-catalysed cross-coupling reactions, which demonstrates the versatility of halogenated pyrimidines in organic synthesis . Additionally, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine has been shown to yield 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, indicating a method for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine has been elucidated using X-ray crystallography, revealing that it crystallizes in the monoclinic crystal system and features typical intramolecular hydrogen bonding within its crystalline network . This structural information is crucial for understanding the reactivity and potential interactions of the compound.
Chemical Reactions Analysis
The reactivity of halogenated pyrimidines, including bromo- and chloro-substituted derivatives, has been investigated, showing that bromopyrimidines are generally more reactive than their chloro counterparts in aminolysis reactions . This suggests that the bromo group in 5-bromo-2-chloro-N-methylpyrimidin-4-amine may be more reactive, potentially facilitating further chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-bromo-2-chloro-N-methylpyrimidin-4-amine are not detailed in the provided papers, the studies of similar compounds provide insights. For instance, the crystal structure analysis of related compounds can give information on the solid-state properties, such as crystal packing and hydrogen bonding, which can influence the compound's solubility and stability . Additionally, the reactivity patterns observed in halogenated pyrimidines can inform predictions about the compound's behavior in various chemical environments .
科学的研究の応用
- Pharmaceutical Chemistry - SGLT2 Inhibitors
- Summary of Application : “5-bromo-2-chloro-N-methylpyrimidin-4-amine” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application : The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
- Results or Outcomes : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Safety And Hazards
特性
IUPAC Name |
5-bromo-2-chloro-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3/c1-8-4-3(6)2-9-5(7)10-4/h2H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBYDDCMISMIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444044 | |
| Record name | 5-bromo-2-chloro-N-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-methylpyrimidin-4-amine | |
CAS RN |
205672-24-8 | |
| Record name | 5-bromo-2-chloro-N-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

